molecular formula C₄₃H₅₈N₄O₁₂ B1146386 25-Deacetyl-21-Acetyl Rifampicin CAS No. 1416773-22-2

25-Deacetyl-21-Acetyl Rifampicin

Cat. No.: B1146386
CAS No.: 1416773-22-2
M. Wt: 822.94
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Description

25-Deacetyl-21-Acetyl Rifampicin (CAS: 1416773-22-2) is a structural derivative of the antibiotic rifampicin, characterized by the deacetylation at position 25 and acetylation at position 21 of the parent molecule. This modification alters its pharmacokinetic (PK) and physicochemical properties compared to rifampicin. Its molecular weight is 822.95 g/mol, as reported in impurity catalogs .

Properties

IUPAC Name

[(7R,9E,11R,12S,13R,14R,15S,16R,17S,18R,19E,21E)-2,13,15,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H58N4O12/c1-21-12-11-13-22(2)42(55)45-33-28(20-44-47-17-15-46(9)16-18-47)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,59-40)57-19-14-29(56-10)23(3)34(49)24(4)35(50)25(5)39(21)58-27(7)48/h11-14,19-21,23-25,29,34-35,39,49-53H,15-18H2,1-10H3,(H,45,55)/b12-11+,19-14+,22-13+,44-20+/t21-,23-,24-,25-,29-,34+,35+,39+,43-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMPRCJHFVWRAND-GKFDBJHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1OC(=O)C)C)O)C)O)C)OC)C)C)O)O)C=NN5CCN(CC5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1/C=C/C=C(/C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@@](O4)(O/C=C/[C@H]([C@H]([C@@H]([C@H]([C@@H]([C@H]([C@H]1OC(=O)C)C)O)C)O)C)OC)C)C)O)O)/C=N/N5CCN(CC5)C)\C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H58N4O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

822.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 25-Deacetyl-21-Acetyl Rifampicin typically involves the modification of rifampicin through specific chemical reactions. One common method is the acetylation of 25-Deacetyl Rifampicin at the 21st position. This process can be carried out using acetic anhydride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow synthesis methods have been explored to improve efficiency and reduce costs. These methods involve the use of microreactors to carry out the acetylation reactions in a controlled manner, resulting in higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

25-Deacetyl-21-Acetyl Rifampicin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 25-Deacetyl-21-Acetyl Rifampicin is similar to that of rifampicin. It inhibits DNA-dependent RNA polymerase in bacterial cells, thereby suppressing RNA synthesis. This action effectively halts bacterial replication and leads to the death of the bacterial cells . The compound targets the β-subunit of the RNA polymerase enzyme, which is crucial for its function .

Comparison with Similar Compounds

Structural and Molecular Comparisons with Similar Compounds

Key Structural Modifications

The table below summarizes structural differences between 25-Deacetyl-21-Acetyl Rifampicin and related rifamycin derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Structural Modifications
Rifampicin C43H58N4O12 822.94* Parent compound
This compound Not explicitly reported 822.95 Deacetyl (C25), acetyl (C21)
25-Desacetyl Rifampicin C41H55N4O11 783.92† Deacetyl (C25)
25-O-Desacetylrifabutin (Rifabutin metabolite) C45H56N4O11 829.95‡ Deacetyl (C25) of rifabutin
Rifamycin,25-O-deacetyl-1,4,21-trideoxy... C38H45NO11 691.76 Deacetyl (C25), trideoxy, cyclic acetal (C23,25)

*Derived from rifampicin-d3 (MW 825.96) ; †Isotopic variant (25-Desacetyl Rifampicin-d4) ; ‡Molecular weight approximated for rifabutin metabolite .

Physicochemical Properties

  • LogP and Solubility : The cyclic acetal derivative (CAS 51757-21-2) has a higher LogP (5.39) compared to rifampicin (LogP ~3.5), suggesting increased lipophilicity . Acetylation at C21 in this compound may further enhance membrane permeability but reduce aqueous solubility.
  • Hydrogen Bonding: The parent rifampicin has 2 hydrogen bond donors and 12 acceptors, while this compound retains similar donor capacity but may alter acceptor sites due to acetyl group introduction.

Pharmacokinetic and Metabolic Comparisons

Pharmacokinetic Profiles

  • 25-Desacetyl Rifampicin : A primary metabolite of rifampicin, it exhibits 40-50% lower AUC and Cmax than the parent drug due to reduced intestinal absorption and faster clearance .
  • 25-O-Desacetylrifabutin : As a rifabutin metabolite, it demonstrates prolonged half-life compared to rifabutin, attributed to slower hepatic metabolism .
  • This compound: No direct PK data are available, but structural similarities suggest intermediate metabolic stability between rifampicin and 25-desacetyl derivatives.

Metabolic Pathways

  • Rifampicin undergoes hepatic deacetylation via esterases to form 25-desacetyl rifampicin, which is less active against Mycobacterium tuberculosis .

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